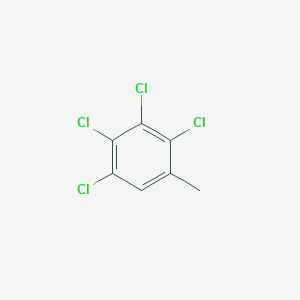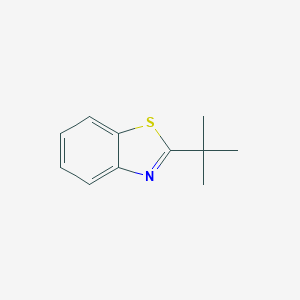
TBTA
描述
Tissue-based targeted anticancer therapies (TBTA) are a new class of cancer treatments that use the body’s own tissues to target and destroy cancer cells. This compound is a promising new approach to treating cancer, as it has the potential to be more effective than traditional treatments and has fewer side effects. Additionally, the paper will discuss potential future directions for this compound research.
科学研究应用
点击化学催化剂
TBTA: 作为一种配体,可稳定铜(I)离子,增强其在叠氮化物-炔烃环加成反应中的催化作用 . 该反应是点击化学的关键,点击化学是一类生物相容的化学反应,广泛用于生物偶联,即连接两种分子,通常是生物分子和探针或标签。
蛋白质和酶标记
作为一种生化工具,this compound 有助于蛋白质和酶的标记。 它在反应环境中稳定 Cu(I) 和 Cu(II) 离子,这对在标记过程中维持铜依赖性酶的活性至关重要 .
配位化学
This compound 的三唑基提供了一种通用的配体设计架构。 其配位化学对于合成具有过渡金属的均配配合物很有价值,这些配合物在材料科学和催化方面有应用 .
光物理性质
与 this compound 形成的配合物可以表现出独特的光物理性质。 例如,一些配合物显示出突出的紫外-可见吸收带,这对研究材料中光诱导过程至关重要 .
稳定铜离子
This compound 在稳定 Cu+ 和 Cu2+ 离子方面显示出令人鼓舞的结果,无需惰性气氛或无水条件。 这使其成为各种化学环境中的实用配体,尤其是在维持铜氧化态具有挑战性的情况下 .
增强催化反应
通过稳定 Cu(I),this compound 增强了其在叠氮化物-炔烃环加成反应中的催化作用,该反应是创建具有潜在药物和农用化学品应用的多样有机化合物的基础 .
作用机制
Target of Action
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine, also known as TBTA, primarily targets copper (I) ions . The compound acts as a ligand, forming a complex with copper (I) ions .
Mode of Action
This compound interacts with its target, the copper (I) ions, by forming a complex. This interaction stabilizes the copper (I) ions, protecting them from oxidation and disproportionation . This stabilization enhances the catalytic activity of the copper (I) ions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Huisgen 1,3-dipolar cycloaddition between alkynes and azides . This reaction is often referred to as a ‘click’ reaction due to its reliability and specificity .
Pharmacokinetics
The compound’s ability to form a stable complex with copper (i) ions suggests that it may have a significant impact on the bioavailability of these ions .
Result of Action
The result of this compound’s action is the enhanced catalytic activity of copper (I) ions. This enhancement allows for quantitative, regioselective formal Huisgen 1,3-dipolar cycloadditions between alkynes and azides . This reaction is a key step in many biochemical processes, including the tagging of proteins and enzymes .
Action Environment
The action of this compound is influenced by the reaction environment. The compound has shown promising results in both aqueous and organic solvents .
安全和危害
生化分析
Biochemical Properties
TBTA plays a significant role in biochemical reactions, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . It is believed that this compound promotes catalysis through the stabilization of the copper(I)-oxidation state, while still allowing for the catalytic cycle of the CuAAC reaction to proceed . This interaction with copper(I) ions is crucial for the function of this compound in biochemical reactions.
Cellular Effects
The cellular effects of this compound are primarily related to its role in the CuAAC reaction. By facilitating this reaction, this compound enables the tagging of proteins and enzymes, which can be crucial for studying cellular processes
Molecular Mechanism
The molecular mechanism of this compound is closely tied to its role in the CuAAC reaction. This compound acts as a ligand, forming a complex with copper(I) ions . This complex is believed to stabilize the copper(I)-oxidation state, enabling the CuAAC reaction to proceed . This reaction is a key step in the tagging of proteins and enzymes, a process that is crucial for many biochemical studies .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the specific experimental conditions. As a catalyst in the CuAAC reaction, this compound’s effectiveness may vary over time depending on factors such as the concentration of copper(I) ions and the presence of other reactants
Metabolic Pathways
This compound is involved in the CuAAC reaction, a type of click chemistry
Transport and Distribution
Given its role as a ligand in the CuAAC reaction, it is likely that this compound interacts with copper(I) ions and potentially other biomolecules within the cell . Specific details regarding its localization or accumulation within cells are currently lacking.
Subcellular Localization
Given its role in the CuAAC reaction, it is likely that this compound is present wherever this reaction occurs within the cell
属性
IUPAC Name |
1-(1-benzyltriazol-4-yl)-N,N-bis[(1-benzyltriazol-4-yl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N10/c1-4-10-25(11-5-1)16-38-22-28(31-34-38)19-37(20-29-23-39(35-32-29)17-26-12-6-2-7-13-26)21-30-24-40(36-33-30)18-27-14-8-3-9-15-27/h1-15,22-24H,16-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGZJBVXZWCZQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)CN(CC3=CN(N=N3)CC4=CC=CC=C4)CC5=CN(N=N5)CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458589 | |
| Record name | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
510758-28-8 | |
| Record name | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510758-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510758288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS((1-BENZYL-1H-1,2,3-TRIAZOL-4-YL)METHYL)AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC4DSF6TA2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of tetrabromoterephthalic acid?
A1: The molecular formula for tetrabromoterephthalic acid (TBTA) is C8H2Br4O4. It has a molecular weight of 485.7 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers frequently employ single-crystal X-ray diffraction analysis, elemental analysis, infrared spectroscopy (IR), and thermogravimetric analysis (TGA) to fully characterize this compound and its complexes. [, , , ]
Q3: How does this compound typically behave in crystal structures?
A3: this compound commonly acts as a bridging ligand in crystal structures, connecting metal centers to form diverse architectures like 1D chains, 2D grids, and 3D frameworks. Its bromide substituents can engage in halogen bonding, further influencing the crystal packing. [, , , , , , ]
Q4: What role does hydrogen bonding play in this compound-containing crystal structures?
A4: Hydrogen bonding is crucial in this compound complexes. It can occur between coordinated water molecules and carboxylate oxygen atoms of this compound, contributing to the formation of supramolecular frameworks and influencing the overall dimensionality of the structure. [, ]
Q5: How thermally stable is this compound?
A5: Thermogravimetric analysis (TGA) has been used to investigate the thermal stability of this compound and its complexes. The results indicate variations in stability depending on the specific complex formed. [, , ]
Q6: What types of metal complexes does this compound readily form?
A6: this compound readily forms coordination polymers with various d10 metal ions, including Zn(II), Cd(II), and Ag(I). These complexes often exhibit interesting topologies and properties, making them attractive for applications like catalysis and luminescence. [, , ]
Q7: How does the choice of co-ligand impact the structures formed with this compound?
A7: The selection of co-ligands alongside this compound significantly influences the resulting coordination polymer structures. For example, using flexible bis(benzimidazole) ligands can lead to diverse architectures with varying dimensionality and pore sizes. [, , ]
Q8: Can this compound be used to design materials with specific optical properties?
A8: Yes, modifying this compound by forming salts or co-crystals with organic base molecules can alter its optical properties. This modification can be used to tune the material's Schottky barrier effect and design materials with tailored optical behavior. []
Q9: What catalytic applications have been explored for this compound-based complexes?
A9: this compound-based coordination polymers have demonstrated promising catalytic activity in the photo-Fenton-like degradation of organic dyes, like Congo red and methyl orange. This activity makes them potential candidates for wastewater treatment applications. [, , ]
Q10: How does the coordination mode of this compound affect the properties of its complexes?
A10: this compound can adopt different coordination modes, such as bridging or chelating, depending on the metal ion and reaction conditions. This variation in coordination significantly influences the structure, stability, and properties (e.g., magnetic, catalytic, luminescent) of the resulting complexes. [, , , ]
Q11: Have computational methods been employed to study this compound complexes?
A11: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structures and magnetic properties of this compound-containing complexes, providing valuable insights into their behavior. [, , ]
Q12: How do peripheral substituents on tripodal ligands impact complex formation with this compound?
A12: Research shows that peripheral substituents on tripodal ligands can significantly influence the coordination mode of this compound and the overall structure of the resulting complex. This control arises from steric effects and the potential for non-covalent interactions. []
Q13: Is there evidence of Structure-Activity Relationship (SAR) studies involving this compound derivatives?
A13: While direct SAR studies focusing on this compound itself are limited within the provided research, the influence of modifying ligands used in conjunction with this compound has been explored. These studies highlight how structural changes affect complex formation, stability, and properties like luminescence. [, , , ]
Q14: What is this compound used for outside of coordination polymer chemistry?
A14: this compound has found applications in diverse fields such as:
- Organic Solar Cells: Derivatives of this compound are employed as building blocks for non-fullerene acceptors in organic solar cells, contributing to improved open-circuit voltage (Voc) and power conversion efficiencies. []
- PVC Thermal Stabilizers: this compound itself can act as a thermal stabilizer for polyvinyl chloride (PVC), enhancing its resistance to degradation at elevated temperatures. []
- Wood Preservation: Polymerization of this compound within wood or using it in conjunction with acetylation treatments provides effective protection against termite and fungal degradation. []
Q15: How does the alkyl substitution on this compound impact its performance in organic solar cells?
A15: Studies have shown that the alkyl chain length on this compound derivatives significantly affects the morphology of thin films in organic solar cells. An optimal chain length is crucial for achieving efficient charge transport and high device performance. []
Q16: What is known about the toxicity of this compound and related organotin compounds?
A16: Studies have investigated the toxicity of this compound and other organotin compounds like tributyltin acetate (this compound) and triphenyltin acetate (TPTA). These compounds exhibit varying degrees of toxicity to mammals and aquatic organisms, highlighting the importance of careful handling and environmental risk assessment. [, , , , ]
Q17: Has the environmental impact of this compound been addressed in the research?
A17: While some studies focus on the antifungal and wood preservation properties of this compound, further research is needed to fully understand its long-term environmental impact, degradation pathways, and potential for bioaccumulation. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






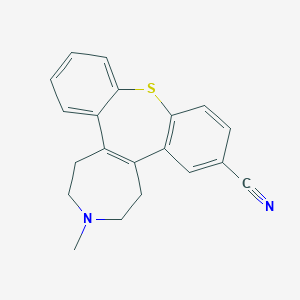

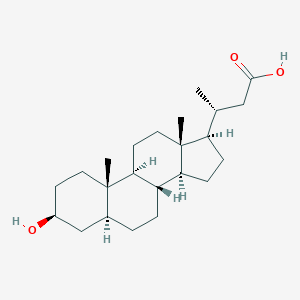
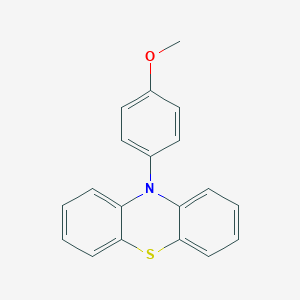


![7H-Pyrrolo[2,3-c]pyridazine](/img/structure/B106283.png)
